2-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-N-isopropylacetamide
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Overview
Description
2-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-N-isopropylacetamide is a chemical compound characterized by its bromine atoms and triazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-N-isopropylacetamide typically involves the reaction of 3,5-dibromo-1H-1,2,4-triazole with isopropylamine under specific conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of different substituted triazoles or amides.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine atoms make it a versatile reagent for further functionalization.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its triazole ring is known to interact with various biological targets, making it useful in drug discovery.
Medicine: Research has indicated that derivatives of this compound may have antiviral, antibacterial, and anticancer properties. These properties are being explored for the development of new therapeutic agents.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it a valuable intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 2-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-N-isopropylacetamide exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, altering their activity. The bromine atoms enhance the compound's reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol
3,5-Dibromo-1-methyl-1H-1,2,4-triazole
2-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)ethanol
Uniqueness: 2-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-N-isopropylacetamide stands out due to its specific substitution pattern and the presence of isopropylamine, which differentiates it from other triazole derivatives. This unique structure contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3,5-dibromo-1,2,4-triazol-1-yl)-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Br2N4O/c1-4(2)10-5(14)3-13-7(9)11-6(8)12-13/h4H,3H2,1-2H3,(H,10,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQHGHKONHXLQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C(=NC(=N1)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Br2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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